molecular formula C17H15NO6 B5721040 4-(methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate

4-(methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate

Cat. No. B5721040
M. Wt: 329.30 g/mol
InChI Key: VTBGWGVGZMLHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNB and is a derivative of 4-methyl-3-nitrobenzoic acid. MNB has a molecular formula of C17H15NO6 and a molecular weight of 329.31 g/mol.

Mechanism of Action

The mechanism of action of MNB in cancer cells is not fully understood. However, studies have suggested that MNB induces apoptosis in cancer cells by activating the caspase pathway. MNB has also been shown to inhibit cell proliferation by inducing G2/M cell cycle arrest.
Biochemical and Physiological Effects:
MNB has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, MNB has been shown to possess anti-inflammatory and antioxidant properties. MNB has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using MNB in lab experiments is its high yield synthesis method. MNB is also relatively stable and can be stored for an extended period. However, one of the limitations of using MNB in lab experiments is its low solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for research on MNB. One of the significant areas of research is the development of MNB derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of MNB in cancer cells. Further studies are also needed to explore the potential applications of MNB in other fields of scientific research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 4-(Methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB has been shown to have potent anticancer activity, anti-inflammatory, and neuroprotective effects. Although MNB has several advantages for lab experiments, its low solubility in water remains a limitation. Further research is needed to explore the potential applications of MNB in other fields of scientific research and to develop MNB derivatives with improved solubility and potency.

Synthesis Methods

The synthesis of MNB involves the reaction of 4-methyl-3-nitrobenzoic acid with methoxycarbonyl chloride and triethylamine in the presence of a catalyst such as N,N-dimethylformamide. This reaction results in the formation of MNB as a yellow solid with a high yield.

Scientific Research Applications

MNB has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of MNB is in the field of cancer research. Studies have shown that MNB has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNB has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.

properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-11-3-6-14(9-15(11)18(21)22)17(20)24-10-12-4-7-13(8-5-12)16(19)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBGWGVGZMLHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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